molecular formula C24H31N3O B14460232 Piperazineethanol, 4-(1-(10,11-dihydro-5H-dibenzo(a,d)cyclohepten-5-yl)azetidin-3-yl)- CAS No. 74037-81-3

Piperazineethanol, 4-(1-(10,11-dihydro-5H-dibenzo(a,d)cyclohepten-5-yl)azetidin-3-yl)-

Cat. No.: B14460232
CAS No.: 74037-81-3
M. Wt: 377.5 g/mol
InChI Key: XZHSMJNAPFNFGC-UHFFFAOYSA-N
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Description

Piperazineethanol, 4-(1-(10,11-dihydro-5H-dibenzo(a,d)cyclohepten-5-yl)azetidin-3-yl)- is a complex organic compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of a piperazine ring, an ethanol group, and a dibenzo(a,d)cycloheptene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Piperazineethanol, 4-(1-(10,11-dihydro-5H-dibenzo(a,d)cyclohepten-5-yl)azetidin-3-yl)- typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Dibenzo(a,d)cycloheptene Moiety: This can be achieved through a Friedel-Crafts intramolecular cyclization reaction.

    Introduction of the Azetidine Ring: The azetidine ring can be introduced via a nucleophilic substitution reaction, where a suitable azetidine precursor reacts with the dibenzo(a,d)cycloheptene intermediate.

    Attachment of the Piperazine Ring: The final step involves the coupling of the piperazine ring with the azetidine-dibenzo(a,d)cycloheptene intermediate, often through a condensation reaction.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

Piperazineethanol, 4-(1-(10,11-dihydro-5H-dibenzo(a,d)cyclohepten-5-yl)azetidin-3-yl)- can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, RNH2) can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

Piperazineethanol, 4-(1-(10,11-dihydro-5H-dibenzo(a,d)cyclohepten-5-yl)azetidin-3-yl)- has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of Piperazineethanol, 4-(1-(10,11-dihydro-5H-dibenzo(a,d)cyclohepten-5-yl)azetidin-3-yl)- involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Dibenzo(a,d)cycloheptene Derivatives: Compounds with similar dibenzo(a,d)cycloheptene structures.

    Piperazine Derivatives: Compounds containing the piperazine ring.

    Azetidine Derivatives: Compounds with the azetidine ring.

Uniqueness

Piperazineethanol, 4-(1-(10,11-dihydro-5H-dibenzo(a,d)cyclohepten-5-yl)azetidin-3-yl)- is unique due to its combination of structural features, which confer specific chemical and biological properties

Properties

CAS No.

74037-81-3

Molecular Formula

C24H31N3O

Molecular Weight

377.5 g/mol

IUPAC Name

2-[4-[1-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaenyl)azetidin-3-yl]piperazin-1-yl]ethanol

InChI

InChI=1S/C24H31N3O/c28-16-15-25-11-13-26(14-12-25)21-17-27(18-21)24-22-7-3-1-5-19(22)9-10-20-6-2-4-8-23(20)24/h1-8,21,24,28H,9-18H2

InChI Key

XZHSMJNAPFNFGC-UHFFFAOYSA-N

Canonical SMILES

C1CC2=CC=CC=C2C(C3=CC=CC=C31)N4CC(C4)N5CCN(CC5)CCO

Origin of Product

United States

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